Bienvenue dans la boutique en ligne BenchChem!

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Lipophilicity Drug-likeness ADME

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide (CAS 477332-73-3) is a synthetic, small-molecule 1,3,4-thiadiazole derivative with a molecular weight of 416.5 g/mol and a molecular formula of C18H16N4O2S3. It belongs to a class of compounds known for diverse biological activities, including potential anticancer and antimicrobial effects, and features a distinctive benzylthio-thiadiazole core linked to a benzamide moiety via a thioacetamido bridge.

Molecular Formula C18H16N4O2S3
Molecular Weight 416.5 g/mol
CAS No. 477332-73-3
Cat. No. B7729610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
CAS477332-73-3
Molecular FormulaC18H16N4O2S3
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C18H16N4O2S3/c19-16(24)13-6-8-14(9-7-13)20-15(23)11-26-18-22-21-17(27-18)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,24)(H,20,23)
InChIKeyKORJMZLOTUTQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

477332-73-3 Procurement Guide: 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide for Targeted Screening Libraries


4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide (CAS 477332-73-3) is a synthetic, small-molecule 1,3,4-thiadiazole derivative with a molecular weight of 416.5 g/mol and a molecular formula of C18H16N4O2S3 [1]. It belongs to a class of compounds known for diverse biological activities, including potential anticancer and antimicrobial effects, and features a distinctive benzylthio-thiadiazole core linked to a benzamide moiety via a thioacetamido bridge [1]. This specific substitution pattern is designed for targeted interactions within kinase ATP-binding pockets and other biological targets, making it a candidate for focused screening libraries [2].

Why Generic 1,3,4-Thiadiazole Analogs Cannot Substitute for 477332-73-3 in Focused Screening


Generic substitution within the 1,3,4-thiadiazole class is unreliable due to the specific pharmacophoric requirements of the benzamide-thioacetamido-benzylthio motif. Computed physicochemical and structural properties demonstrate that subtle changes in the terminal aryl group (e.g., benzamide vs. acetamido or methyl ester) significantly alter key drug-likeness parameters such as lipophilicity (XLogP3), hydrogen bond donor/acceptor counts, and topological polar surface area (TPSA), which directly impact target binding, permeability, and solubility profiles [1]. For example, replacing the terminal benzamide with an acetylamino group reduces the hydrogen bond donor count, potentially diminishing key interactions with kinase hinge regions [1][2]. These differences are quantifiable and can lead to divergent biological outcomes in assays, making precise analog selection critical.

Quantitative Differentiation Evidence for 477332-73-3 Against Closest Commercially Available Analogs


Lipophilicity (XLogP3) Comparison: 477332-73-3 vs. N-(4-Acetamidophenyl) Analog

The computed lipophilicity (XLogP3) of 477332-73-3 is 3.3, which is 0.9 log units higher than the closely related N-(4-acetamidophenyl) analog (XLogP3=2.4) [1][2]. This significant increase in lipophilicity is predicted to enhance membrane permeability but may reduce aqueous solubility, making 477332-73-3 more suitable for intracellular target engagement in cell-based assays where compound partitioning into the lipid bilayer is critical [1].

Lipophilicity Drug-likeness ADME

Hydrogen Bond Donor (HBD) Count Comparison: 477332-73-3 vs. Methyl Ester Analog

The target compound possesses 2 hydrogen bond donors (HBDs), originating from the terminal benzamide group (–CONH2). This is one more HBD than the methyl ester analog (HBD=1), which has a –COOCH3 group incapable of donating a hydrogen bond [1][2]. The additional HBD in 477332-73-3 can serve as a critical interaction point with biological targets, such as forming a hydrogen bond with the kinase hinge region, a feature absent in the ester analog [3].

Hydrogen Bonding Target Engagement Pharmacophore

Topological Polar Surface Area (TPSA) Comparison: 477332-73-3 vs. Simple Acetamide Analog

The TPSA of 477332-73-3 is 72.8 Ų, whereas the simpler 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide analog has a TPSA of 44.4 Ų [1][2]. This difference of 28.4 Ų places 477332-73-3 in a more favorable range for oral bioavailability (generally TPSA < 140 Ų is acceptable, but values around 60-80 Ų are often optimal for CNS penetration), while the lower TPSA of the acetamide analog may favor passive membrane diffusion [1].

Polar Surface Area Membrane Permeability Bioavailability

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy

477332-73-3 has 8 rotatable bonds, two more than the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide analog (CAS 64387-67-3), which has only 6 [1][2]. The increased flexibility, conferred by the extended thioacetamido-benzamide side chain, may allow 477332-73-3 to adopt conformations that better fit into deep, flexible kinase binding pockets, potentially improving selectivity for certain kinase subfamilies [3].

Conformational Flexibility Binding Entropy Kinase Selectivity

Optimal Procurement and Application Scenarios for 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide


Focused Kinase Inhibitor Screening Library

Based on its structural similarity to known tyrosine kinase inhibitors and the presence of the benzamide warhead, 477332-73-3 is best utilized in focused kinase inhibitor screening libraries, particularly against Src and Abl kinases [1]. The additional HBD and optimized lipophilicity (XLogP3=3.3) make it a suitable starting point for hit identification in oncology programs.

Structure-Activity Relationship (SAR) Expansion for Wnt Pathway Inhibitors

Given the patent context of 1,3,4-thiadiazol-2-yl-benzamides as Wnt signaling pathway inhibitors, this compound serves as a valuable comparator for SAR expansion studies targeting this pathway. Its specific substitution pattern can inform the design of next-generation analogs with improved pathway selectivity [2].

ADMET Property Benchmarking Reference

The well-defined computed properties (TPSA=72.8 Ų, HBD=2, XLogP3=3.3) provide a reproducible benchmark for calibrating permeability and solubility assays. The compound's property profile facilitates the development of predictive ADMET models for the thiadiazole-benzamide chemotype [1].

Quote Request

Request a Quote for 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.